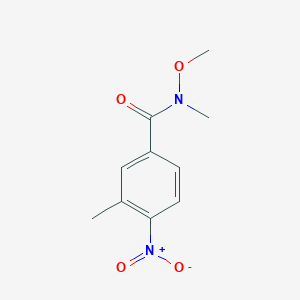

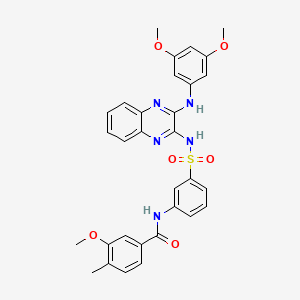

![molecular formula C21H17ClN4O2 B2889050 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 1394810-30-0](/img/structure/B2889050.png)

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of 2-chloroquinoline-3-carbaldehydes and other compounds . For example, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyridine ring . The substitution on the heterocyclic pyridine ring rather than the aromatic moiety often determines the biological activity of quinoline derivatives .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi, and Pseudomonas aeruginosa . The presence of the 2-chloroquinoline moiety is believed to contribute to this activity, making it a potential candidate for developing new antibacterial drugs.

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial properties . It has displayed activity against the Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) ranging from 1.6 to 100 µg/mL . This suggests its potential use in treating tuberculosis, especially in cases where resistance to traditional medications is an issue.

Antifungal Effects

In addition to its antibacterial properties, this compound has exhibited antifungal effects . It has been active against fungi such as Aspergillus niger and Aspergillus flavus . This broad-spectrum antifungal activity indicates its possible application in treating fungal infections, which are becoming increasingly problematic due to resistance to existing antifungal agents.

Anti-inflammatory Potential

Compounds with the 2-chloroquinoline structure have been associated with anti-inflammatory effects . While specific studies on this compound’s anti-inflammatory potential are not detailed in the search results, its structural similarity to other anti-inflammatory agents suggests that it may possess such properties and warrants further investigation.

Antiparasitic Activity

The quinoline moiety is known for its antiparasitic activity . Although the search results do not provide direct evidence of this compound’s antiparasitic effects, its structural features are consistent with those of other quinoline-based antiparasitic drugs . This opens up avenues for research into its use against parasitic infections.

Role in Synthesis of Photosensitive Materials

Oximes and their derivatives, which are structurally related to this compound, are used as precursors in the synthesis of photosensitive materials . This suggests that the compound could play a role in the development of materials for photonic applications, such as in the creation of light-sensitive switches or sensors.

Wirkmechanismus

- The compound interacts with its target through a process called transmetalation . In Suzuki–Miyaura (SM) coupling reactions, boron reagents (such as organoboron compounds) transfer their organic groups to palladium catalysts. This transfer involves the formation of a new Pd–C bond, resulting in the desired carbon–carbon bond formation .

Mode of Action

Zukünftige Richtungen

The future directions in the research of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Eigenschaften

IUPAC Name |

3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFXFAZXKBORHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

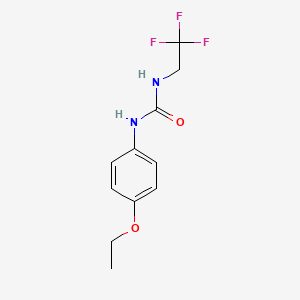

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)

![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)

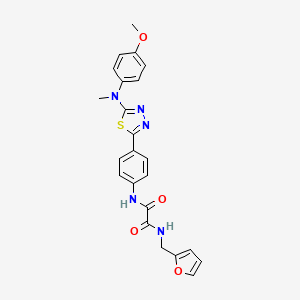

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)

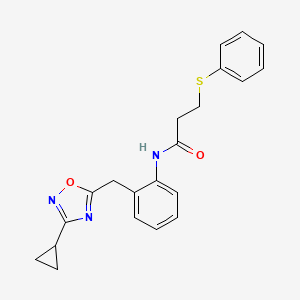

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)

![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)

![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)

![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)